(R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine
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Overview
Description
®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spirobi[inden] core with a phosphanyl group and bulky tert-butylphenyl substituents, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirobi[inden] core: This can be achieved through a series of cyclization reactions.
Introduction of the phosphanyl group: This step often involves the use of phosphine reagents under controlled conditions to ensure the correct placement of the phosphanyl group.
Addition of tert-butylphenyl groups: These bulky groups are introduced to the molecule to enhance its stability and reactivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the final product’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium ferricyanide in an alkaline medium.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or other oxygenated derivatives, while reduction can produce simpler hydrocarbons.
Scientific Research Applications
®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which ®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide: Known for its antioxidative properties.
Tris(2,4-di-tert-butylphenyl) phosphate: Used as an antioxidant and stabilizer in various applications.
Uniqueness
®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine stands out due to its unique spirobi[inden] core and the presence of both phosphanyl and tert-butylphenyl groups. This combination of features provides it with distinct reactivity and stability, making it valuable for specialized research and industrial applications.
Properties
Molecular Formula |
C45H58NP |
---|---|
Molecular Weight |
643.9 g/mol |
IUPAC Name |
(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-amine |
InChI |
InChI=1S/C45H58NP/c1-41(2,3)31-23-32(42(4,5)6)26-35(25-31)47(36-27-33(43(7,8)9)24-34(28-36)44(10,11)12)38-18-14-16-30-20-22-45(40(30)38)21-19-29-15-13-17-37(46)39(29)45/h13-18,23-28H,19-22,46H2,1-12H3/t45-/m1/s1 |
InChI Key |
CLVXRNAJDUYJJS-WBVITSLISA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)N)CC3)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)N)CC3)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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